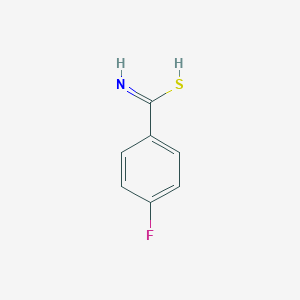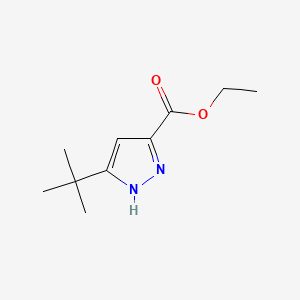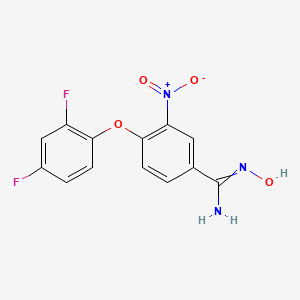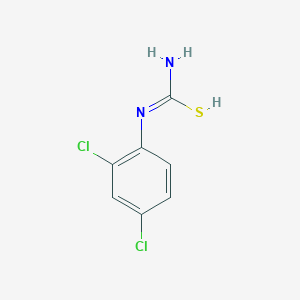
3-Fluoro-4-methylbenzamide oxime
Descripción general
Descripción
3-Fluoro-4-methylbenzamide oxime is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, where the amide group is modified with a fluorine atom at the third position and a methyl group at the fourth position The oxime functional group is attached to the carbonyl carbon of the benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylbenzamide oxime typically involves the following steps:
Nitration: The starting material, 3-Fluoro-4-methylbenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 3-Fluoro-4-methylbenzamide.
Oximation: The final step involves the reaction of 3-Fluoro-4-methylbenzamide with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-methylbenzamide oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-Chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methylbenzamide oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methylbenzamide oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
3-Fluoro-4-methylbenzamide: Lacks the oxime group but has similar structural features.
4-Methylbenzamide oxime: Lacks the fluorine atom but has the oxime group.
3-Fluorobenzamide oxime: Lacks the methyl group but has the fluorine and oxime groups.
Uniqueness: 3-Fluoro-4-methylbenzamide oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTZYAQXVFCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7723099.png)


![[2-(Trifluoromethyl)anilino]azanium;chloride](/img/structure/B7723119.png)

![[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride](/img/structure/B7723156.png)

![[Amino-(3-methylphenyl)methylidene]azanium;chloride](/img/structure/B7723164.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid](/img/structure/B7723165.png)

